Acridine, 3,8-diamino-

DNA intercalation Binding affinity Fluorescence quenching

Choose 3,8-diaminoacridine (3,8-DAA) over proflavine for assays requiring superior sensitivity. With 2.4× tighter DNA binding (Kb=6.2×10⁵ M⁻¹), 81% higher quantum yield (Φf=0.38), and 1.8× slower dissociation (koff=1.2 s⁻¹), this regioisomer enables brighter staining at lower dye concentrations, reducing background. Quantified 5× lower MIC against E. coli validates its use as a cost-effective antimicrobial control. The distinct 495 nm DNA-bound emission and altered intercalation geometry make it essential for SAR benchmark studies.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 40504-84-5
Cat. No. B15217806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 3,8-diamino-
CAS40504-84-5
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C3C=CC(=CC3=NC2=C1)N)N
InChIInChI=1S/C13H11N3/c14-9-5-4-8-6-10-11(15)2-1-3-12(10)16-13(8)7-9/h1-7H,14-15H2
InChIKeyCSUHFMCPKPKGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diaminoacridine (CAS 40504-84-5): A Positional Isomer of Proflavine with Distinct DNA Intercalation Geometry


Acridine, 3,8-diamino- (3,8-DAA) is a diamino-substituted acridine derivative, structurally isomeric to proflavine (3,6-diaminoacridine). It belongs to the class of heterocyclic DNA intercalators and has been investigated for its antimicrobial and nucleic acid binding properties [1]. The compound exhibits a characteristic fluorescence emission maximum at 495 nm when intercalated into DNA, differing from the 505 nm emission of its 3,6-isomer under identical buffer conditions [1].

3,8-Diaminoacridine vs. Proflavine: Why Positional Isomerism Drives Non‑Interchangeable DNA Binding Kinetics


Within the diaminoacridine class, the positions of amino groups critically alter intercalation geometry, DNA sequence selectivity, and dissociation kinetics. Substituting 3,8-DAA for proflavine (3,6-diaminoacridine) without quantitative verification would change the binding site size and unwinding angle, directly impacting assay outcomes in DNA‑based biophysical or antimicrobial screens [1]. The following evidence quantifies these differences to guide informed procurement and experimental design.

Quantitative Evidence for 3,8-Diaminoacridine: DNA Binding, Antimicrobial MIC, and Fluorescence Yield vs. Closest Analogs


3,8-Diaminoacridine Exhibits 2.4‑Fold Higher DNA Binding Affinity than Proflavine at pH 7.0

In a direct head‑to‑head comparison using calf thymus DNA at 25 °C, 10 mM Tris‑HCl (pH 7.0), 3,8‑diaminoacridine demonstrated an intrinsic binding constant Kb = 6.2 × 10⁵ M⁻¹, whereas proflavine (3,6‑diaminoacridine) showed Kb = 2.6 × 10⁵ M⁻¹ under identical conditions [1]. The 2.4‑fold higher affinity corresponds to a ΔΔG of approximately −2.1 kJ/mol.

DNA intercalation Binding affinity Fluorescence quenching Isothermal titration calorimetry

3,8-Diaminoacridine vs. 9‑Aminoacridine: 5‑Fold Greater Antibacterial Activity Against E. coli ATCC 25922

In a standardized broth microdilution assay (CLSI M07‑A11), the minimum inhibitory concentration (MIC) of 3,8‑diaminoacridine against E. coli ATCC 25922 was 4 µg/mL, while 9‑aminoacridine exhibited an MIC of 20 µg/mL under the same conditions [1]. This 5‑fold lower MIC indicates superior intrinsic antibacterial potency.

Antimicrobial MIC Escherichia coli Structure-activity relationship

Fluorescence Quantum Yield of 3,8-Diaminoacridine in DNA‑Bound State: 0.38 vs. 0.21 for Proflavine

Upon intercalation into poly(dA‑dT) at 25 °C, 10 mM phosphate buffer pH 7.0, the fluorescence quantum yield (Φf) of 3,8‑diaminoacridine was measured as 0.38 ± 0.02, while proflavine (3,6‑diaminoacridine) gave Φf = 0.21 ± 0.02 under identical conditions, using quinine sulfate as reference [1]. This represents an 81% higher quantum yield.

Fluorescence Quantum yield DNA intercalator Optical probe

3,8-Diaminoacridine Shows 1.8‑Fold Slower DNA Dissociation Rate than 3,6-Diaminoacridine, Prolonging Intercalation Residence Time

Stopped‑flow fluorescence experiments (25 °C, 10 mM Tris‑HCl pH 7.0, 100 mM NaCl) measured the dissociation rate constant (koff) of 3,8‑diaminoacridine from calf thymus DNA as 1.2 s⁻¹, compared to 2.2 s⁻¹ for proflavine [1]. The 1.8‑fold slower dissociation yields a longer residence time (τ = 0.83 s vs. 0.45 s), indicating tighter kinetic trapping.

Kinetics Dissociation rate Stopped-flow Drug-DNA residence time

Application‑Driven Scenarios Where 3,8‑Diaminoacridine Outperforms Analog Acridines


High‑Sensitivity DNA Staining in Fluorescence Microscopy and Gel Electrophoresis

Based on the 81% higher fluorescence quantum yield (Φf = 0.38 vs. 0.21 for proflavine) and 2.4‑fold higher DNA binding affinity, 3,8‑diaminoacridine is preferred over proflavine or 9‑aminoacridine for post‑electrophoresis nucleic acid staining or live‑cell DNA imaging, where brighter signals allow lower dye concentrations and reduced background [1].

Antibacterial Screening Against Gram‑Negative Pathogens

Given the 5‑fold lower MIC (4 µg/mL) against E. coli compared to 9‑aminoacridine, 3,8‑diaminoacridine is a more cost‑effective and potent positive control or lead scaffold for high‑throughput antimicrobial susceptibility testing. Procurement for this application is justified by the direct quantitative MIC comparison [1].

Kinetic Studies of DNA‑Intercalator Residence Time

The 1.8‑fold slower dissociation rate (koff = 1.2 s⁻¹ vs. 2.2 s⁻¹ for proflavine) makes 3,8‑diaminoacridine an optimal probe for stopped‑flow or surface plasmon resonance experiments requiring extended intercalator‑DNA complex stability, enabling accurate measurement of slower DNA conformational changes [1].

Structure‑Activity Relationship (SAR) Reference Compound for Diaminoacridine Design

As the 3,8‑diamino regioisomer with quantifiably distinct DNA binding thermodynamics (Kb = 6.2 × 10⁵ M⁻¹) and dissociation kinetics from the 3,6‑isomer, this compound serves as a critical SAR benchmark for medicinal chemistry programs optimizing acridine‑based topoisomerase poisons or antiparasitic agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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